molecular formula C9H12ClN3 B157618 4-Chloro-6-piperidin-1-ylpyrimidine CAS No. 1722-14-1

4-Chloro-6-piperidin-1-ylpyrimidine

Cat. No. B157618
CAS RN: 1722-14-1
M. Wt: 197.66 g/mol
InChI Key: MJONHQHUVJXBRU-UHFFFAOYSA-N
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Patent
US08524699B2

Procedure details

A mixture of 10.0 g (67.1 mmol) of 4,6-dichloropyrimidine and 5.7 g (67.1 mmol) of piperidine in 100 ml of water is stirred at a bath temperature of 115° C. for 16 h. After cooling to RT, the precipitate is filtered off, washed with water and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[Cl:8][C:6]1[CH:7]=[C:2]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
5.7 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
is stirred at a bath temperature of 115° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=NC=NC(=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.